molecular formula C17H20N6O2 B3150627 5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 691873-04-8

5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No. B3150627
CAS RN: 691873-04-8
M. Wt: 340.4 g/mol
InChI Key: NUYCAXNNYRPAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, also known as MPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is not fully understood, but it is believed to act on the dopaminergic system in the brain. 5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is metabolized into MPP+, which is then taken up by dopaminergic neurons and causes mitochondrial dysfunction and oxidative stress, leading to cell death. However, it has also been suggested that 5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol may have neuroprotective effects by activating certain signaling pathways in the brain.
Biochemical and Physiological Effects:
5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has been shown to have a number of biochemical and physiological effects, particularly in the brain. It has been shown to increase dopamine levels in the brain, which may be responsible for its neuroprotective effects. 5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has also been shown to reduce inflammation and oxidative stress, which may be beneficial in the treatment of a number of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol in lab experiments is that it has been extensively studied and its effects are well understood. However, one limitation is that it is a highly toxic compound and must be handled with care. Additionally, the exact mechanism of action of 5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is not fully understood, which may limit its usefulness in certain types of experiments.

Future Directions

There are a number of future directions for research on 5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol. One potential area of research is the development of new therapeutic applications for 5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, particularly in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol and to identify potential side effects and limitations of its use. Finally, there is a need for the development of new and improved synthesis methods for 5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, which may make it more widely available for research purposes.

Scientific Research Applications

5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease. 5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has been shown to have neuroprotective effects, and it has been suggested that it may be able to prevent or slow down the progression of Parkinson's disease.

properties

IUPAC Name

5-(methoxymethyl)-2-(4-phenylpiperazin-1-yl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-25-12-13-11-15(24)23-16(18-13)19-17(20-23)22-9-7-21(8-10-22)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYCAXNNYRPAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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